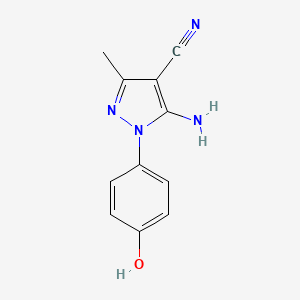
1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane is an organic compound characterized by a seven-membered cycloheptane ring substituted with a bromomethyl group and a propan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane can be synthesized through a multi-step process:
Formation of the Cycloheptane Ring: Starting from a suitable precursor, such as cycloheptanone, the cycloheptane ring can be formed through a series of reactions including reduction and cyclization.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the cycloheptane ring. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through an etherification reaction. This involves reacting the bromomethylated cycloheptane with propan-2-ol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under conditions such as reflux in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include alcohols, nitriles, or amines.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include the corresponding methylated cycloheptane.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It may be utilized in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the bromomethyl group undergoes transformation to yield different functional groups.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)cycloheptane: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.
1-(Chloromethyl)-1-(propan-2-yloxy)cycloheptane: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and reaction conditions.
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane: Contains a six-membered ring instead of a seven-membered ring, which can influence the compound’s chemical properties and reactivity.
Uniqueness: 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane is unique due to the presence of both the bromomethyl and propan-2-yloxy groups on a seven-membered ring
Propriétés
Formule moléculaire |
C11H21BrO |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-propan-2-yloxycycloheptane |
InChI |
InChI=1S/C11H21BrO/c1-10(2)13-11(9-12)7-5-3-4-6-8-11/h10H,3-9H2,1-2H3 |
Clé InChI |
BMXDFYHWQKKPHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1(CCCCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)
![2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13077461.png)


![(13S,17R)-16-(3,4-dichlorobenzoyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13077481.png)

![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)






